Benzoate d'éthyle 2,3,4-trifluoro

Vue d'ensemble

Description

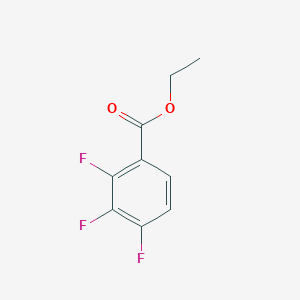

Ethyl 2,3,4-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Applications De Recherche Scientifique

Ethyl 2,3,4-trifluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.

Material Science: Used in the development of fluorinated polymers and materials with unique properties.

Agriculture: Explored as a precursor for agrochemicals with improved efficacy and environmental stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2,3,4-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2,3,4-trifluorobenzoate may involve continuous-flow processes to enhance efficiency and yield. For example, the esterification reaction can be performed in a continuous-flow reactor, allowing for better control of reaction parameters and improved scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2,3,4-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

Nucleophilic Substitution: Substituted benzoates.

Reduction: 2,3,4-trifluorobenzyl alcohol.

Hydrolysis: 2,3,4-trifluorobenzoic acid and ethanol.

Mécanisme D'action

The mechanism of action of ethyl 2,3,4-trifluorobenzoate depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and enhance the compound’s electrophilicity. In biological systems, the fluorine atoms can increase the lipophilicity and metabolic stability of the compound, potentially improving its interaction with biological targets .

Comparaison Avec Des Composés Similaires

2,3,4,5-Tetrafluorobenzoate: Similar structure but with an additional fluorine atom, leading to different reactivity and properties.

2,3,5,6-Tetrafluorobenzoate: Another tetrafluorinated derivative with distinct substitution patterns affecting its chemical behavior.

Pentafluorobenzoate: Fully fluorinated benzoate with unique properties due to the presence of five fluorine atoms.

Uniqueness: Ethyl 2,3,4-trifluorobenzoate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of three fluorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical transformations and applications .

Activité Biologique

Ethyl 2,3,4-trifluorobenzoate (ETFB) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of ETFB, focusing on its antimicrobial properties, mechanism of action, structure-activity relationships, and applications in medicinal chemistry.

Chemical Structure and Properties

Ethyl 2,3,4-trifluorobenzoate is characterized by the presence of three fluorine atoms attached to the benzene ring and an ethyl ester group. Its molecular formula is , and it has a molecular weight of 220.16 g/mol. The trifluoromethyl groups contribute to its lipophilicity, affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that ETFB exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The trifluorinated structure enhances its interaction with bacterial membranes, potentially leading to increased permeability and subsequent bactericidal effects .

Table 1: Antimicrobial Activity of Ethyl 2,3,4-Trifluorobenzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which ETFB exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Membrane Disruption : The lipophilic nature of ETFB allows it to integrate into bacterial membranes, disrupting their integrity.

- Enzyme Inhibition : Studies suggest that ETFB may inhibit specific enzymes critical for bacterial survival, although the exact targets remain to be identified .

- Hydrolysis : The ester group can hydrolyze to release active metabolites like 2,3,4-trifluorobenzoic acid, which may possess additional bioactive properties.

Structure-Activity Relationship (SAR)

The biological activity of ETFB can be influenced by structural modifications. For instance:

- Fluorine Substitution : The position and number of fluorine substituents significantly affect the compound's lipophilicity and reactivity.

- Ester Group Variations : Modifying the ester group can lead to derivatives with enhanced or diminished biological activities.

Table 2: Comparison of Trifluorobenzoate Derivatives

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| Ethyl 2,3,4-trifluorobenzoate | Three fluorine atoms | High |

| Methyl 2,3-difluorobenzoate | Two fluorine atoms | Moderate |

| Propyl 2-fluorobenzoate | One fluorine atom | Low |

Case Studies

A recent investigation into the crystal structure of ETFB revealed insights into its binding interactions with target biomolecules. Using cryo-electron microscopy (cryo-EM), researchers observed that the trifluorinated benzyl group plays a crucial role in selective binding to bacterial targets . This structural understanding aids in designing more effective derivatives for therapeutic applications.

Applications in Medicinal Chemistry

Given its promising biological activities, ETFB is being explored as a precursor for developing new pharmaceuticals. Its derivatives are under investigation for potential use in treating infections caused by resistant bacteria. Additionally, ETFB's unique chemical properties make it a candidate for agrochemical applications due to its potential efficacy against plant pathogens .

Propriétés

IUPAC Name |

ethyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLANUBGYWOMWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014906 | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-50-2 | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.